Tetraethyl ranelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

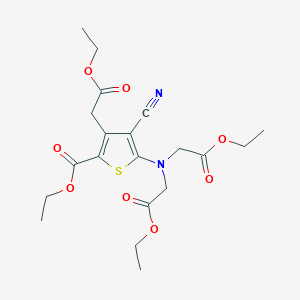

2D Structure

Properties

IUPAC Name |

ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O8S/c1-5-27-15(23)9-13-14(10-21)19(31-18(13)20(26)30-8-4)22(11-16(24)28-6-2)12-17(25)29-7-3/h5-9,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPLQWOIPCSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC(=C1C#N)N(CC(=O)OCC)CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482577 | |

| Record name | Tetraethyl ranelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58194-26-6 | |

| Record name | Tetraethyl ranelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tetraethyl Ranelate's Core Mechanism in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ranelate, a prodrug of the anti-osteoporotic agent strontium ranelate, represents a significant area of interest in the development of therapies for bone-related disorders. Following oral administration, this compound is hydrolyzed to its active form, strontium ranelate, which is composed of two atoms of stable strontium and an organic moiety, ranelic acid.[1] The therapeutic efficacy of strontium ranelate in reducing fracture risk in postmenopausal women with osteoporosis has been well-established.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its active metabolite, strontium ranelate, in promoting bone formation. It details the molecular pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the underlying biological processes.

Dual Mechanism of Action: A Unique Approach to Bone Health

Unlike many osteoporosis treatments that solely inhibit bone resorption, strontium ranelate exhibits a unique dual mechanism of action. It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, thereby rebalancing bone turnover in favor of bone apposition.[4][5] This dual action leads to an increase in bone mass and improvements in bone microarchitecture and strength.[6]

Stimulation of Osteoblast Activity and Bone Formation

Strontium ranelate enhances bone formation through multiple actions on osteoblasts, the cells responsible for synthesizing new bone matrix.

-

Increased Osteoblast Differentiation: In vitro studies have consistently demonstrated that strontium ranelate promotes the differentiation of pre-osteoblastic cells into mature, functional osteoblasts.[7] This is evidenced by the increased expression of key osteogenic marker genes.

-

Enhanced Osteoblast Function: Strontium ranelate stimulates the activity of mature osteoblasts, leading to increased synthesis of bone matrix proteins such as collagen.[1]

-

Promotion of Osteoblast Survival: The compound has been shown to increase the survival of osteoblasts, further contributing to a larger and more active osteoblast population.

Inhibition of Osteoclast Activity and Bone Resorption

Concurrently with its anabolic effects, strontium ranelate exerts an anti-resorptive action by targeting osteoclasts, the cells that break down bone tissue.

-

Inhibition of Osteoclast Differentiation: Strontium ranelate has been shown to decrease the differentiation of osteoclast precursors into mature osteoclasts.[8][9]

-

Reduced Osteoclast Activity: The resorptive activity of mature osteoclasts is also diminished in the presence of strontium ranelate.[1]

-

Induction of Osteoclast Apoptosis: Strontium ranelate can induce programmed cell death (apoptosis) in osteoclasts, thereby reducing the overall number of bone-resorbing cells.

Quantitative Data on the Effects of Strontium Ranelate

The following tables summarize key quantitative data from in vitro and clinical studies, illustrating the impact of strontium ranelate on markers of bone formation and resorption, as well as clinical outcomes.

Table 1: In Vitro Effects of Strontium Ranelate on Osteoblast and Osteoclast Markers

| Marker | Cell Type | Strontium Ranelate Concentration | Observed Effect | Reference |

| Alkaline Phosphatase (ALP) Activity | UMR106 osteosarcoma cells | 0.05–0.5 mM | 15–66% increase | [10][11] |

| Murine marrow stromal cells | 1 and 3 mM | Significant increase | [12] | |

| Osteocalcin (OCN) mRNA Expression | Murine marrow stromal cells | 1 and 3 mM | Significant increase | [12] |

| U-33 pre-osteoblastic cells | Not specified | Significant enhancement | [7] | |

| Runx2 mRNA Expression | Bone marrow-derived stromal cells | Time and concentration-dependent | Significant increase | [7] |

| U-33 pre-osteoblastic cells | Not specified | Significant enhancement | [7] | |

| Osteoprotegerin (OPG) mRNA Expression | Human primary osteoblasts | 1 mM | ~50% increase | [13] |

| Human primary osteoblasts | 2 mM | ~200% increase | [13] | |

| OPG Protein Secretion | Human primary osteoblasts | 1 mM | ~7-fold increase | [13] |

| Human primary osteoblasts | 2 mM | ~8.5-fold increase | [13] | |

| Receptor Activator of NF-κB Ligand (RANKL) mRNA Expression | Human primary osteoblasts | 0.1 mM | Reduced to ~20% of control | [13] |

| TRAP-positive Multinucleated Osteoclasts | Mouse marrow cultures | 1 mM | ~50% inhibition of formation | [14] |

Table 2: Clinical Efficacy of Strontium Ranelate (2 g/day ) in Postmenopausal Women with Osteoporosis (SOTI and TROPOS Trials)

| Outcome | Study Population | Duration | Risk Reduction vs. Placebo | p-value | Reference |

| New Vertebral Fracture | SOTI Trial | 1 year | 49% | <0.001 | [3] |

| SOTI Trial | 3 years | 41% | <0.001 | [2] | |

| Clinical Vertebral Fracture | SOTI Trial | 1 year | 52% | 0.003 | [2] |

| SOTI Trial | 3 years | 38% | <0.001 | [2] | |

| Non-vertebral Fracture | TROPOS Trial | 3 years | 16% | 0.04 | [15] |

| Hip Fracture (in high-risk patients) | TROPOS Trial | 3 years | 36% | 0.046 | [15] |

| Increase in Lumbar Spine BMD | SOTI Trial | 3 years | 14.4% (vs. -1.3% in placebo) | <0.001 | [15] |

| Increase in Femoral Neck BMD | TROPOS Trial | 3 years | 8.2% | <0.001 | [15] |

Signaling Pathways Involved in the Mechanism of Action

The effects of strontium ranelate on bone cells are mediated by the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of osteoblast differentiation and bone formation. Strontium ranelate has been shown to activate this pathway. The mechanism involves the downregulation of sclerostin, an inhibitor of the Wnt pathway.[16] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of osteogenic genes.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also implicated in the anabolic effects of strontium ranelate. Activation of this pathway can promote osteoblast proliferation and differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound (via its active form, strontium ranelate) on bone formation.

Osteoblast Differentiation Assay

This protocol outlines the steps to assess the effect of strontium ranelate on the differentiation of osteoblast precursor cells.

1. Cell Culture and Treatment:

-

Culture osteoblast precursor cells (e.g., MC3T3-E1 or primary mesenchymal stem cells) in appropriate growth medium.

-

Seed cells into multi-well plates at a predetermined density.

-

Upon reaching confluence, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Simultaneously, treat the cells with a range of concentrations of strontium ranelate (e.g., 0.1, 0.5, 1, 2 mM) and a vehicle control.

2. Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified culture period (e.g., 7 days), lyse the cells.

-

Measure the ALP activity in the cell lysates using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

-

Quantify the amount of p-nitrophenol produced by measuring the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate.

3. Mineralization Assay (Alizarin Red S Staining):

-

After a longer culture period (e.g., 21 days), fix the cells with paraformaldehyde.

-

Stain the mineralized nodules with Alizarin Red S solution.

-

Visualize and quantify the stained area to assess the extent of matrix mineralization.

4. Gene Expression Analysis (RT-qPCR):

-

At various time points during differentiation, extract total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (RT-qPCR) using specific primers for osteogenic marker genes such as Runx2, alkaline phosphatase (ALP), and osteocalcin (OCN).

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).

Osteoclastogenesis Assay

This protocol describes the methodology to evaluate the inhibitory effect of strontium ranelate on osteoclast formation and activity.

1. Osteoclast Precursor Cell Culture:

-

Isolate bone marrow-derived macrophages (BMMs) from the long bones of mice or rats.

-

Culture the BMMs in the presence of macrophage colony-stimulating factor (M-CSF) to generate osteoclast precursors.

2. Induction of Osteoclast Differentiation and Treatment:

-

Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to the culture medium.

-

Concurrently, treat the cells with different concentrations of strontium ranelate and a vehicle control.

-

Culture for a period of 5-7 days to allow for the formation of mature, multinucleated osteoclasts.

3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

Fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) to quantify osteoclast formation.

4. Resorption Pit Assay:

-

Culture osteoclast precursors on dentin slices or calcium phosphate-coated plates.

-

Following differentiation and treatment, remove the cells.

-

Stain the resorption pits on the slices or plates and quantify the resorbed area using microscopy and image analysis software.

Western Blot Analysis for Signaling Pathways

This protocol details the steps to investigate the effect of strontium ranelate on the protein expression and phosphorylation status of key components of the Wnt/β-catenin and MAPK/ERK signaling pathways.

1. Cell Lysis and Protein Quantification:

-

Treat osteoblasts with strontium ranelate for a specified duration.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., β-catenin, phosphorylated β-catenin, ERK, phosphorylated ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound, through its active metabolite strontium ranelate, exerts a potent and unique dual action on bone metabolism. By simultaneously stimulating bone formation and inhibiting bone resorption, it effectively shifts the balance of bone turnover towards an anabolic state. This is achieved through the modulation of key signaling pathways, including the Wnt/β-catenin and MAPK/ERK pathways, leading to enhanced osteoblast differentiation and function, and suppressed osteoclastogenesis. The quantitative data from both in vitro and extensive clinical trials provide robust evidence for its efficacy in increasing bone mass and reducing fracture risk. The experimental protocols detailed in this guide offer a framework for the continued investigation and understanding of the intricate mechanisms underlying the beneficial effects of this compound on bone health, providing valuable insights for researchers and professionals in the field of drug development.

References

- 1. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of strontium ranelate treatment on osteoblasts cultivated onto scaffolds of trabeculae bovine bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of a program gene expression during osteoblast differentiation with strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]

- 11. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Strontium ranelate inhibits key factors affecting bone remodeling in human osteoarthritic subchondral bone osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tetraethyl Ranelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl ranelate, a tetraethyl ester of ranelic acid, serves as a precursor to the therapeutically active compound, strontium ranelate. Upon administration, this compound is hydrolyzed to ranelic acid, which, in the form of its strontium salt, has been extensively investigated for its unique dual-action mechanism in bone metabolism. This technical guide provides an in-depth analysis of the therapeutic potential of the active form, strontium ranelate, focusing on its efficacy in osteoporosis and its emerging prospects in inflammatory joint diseases. We consolidate quantitative data from pivotal clinical trials and preclinical studies, detail key experimental protocols, and visualize the intricate signaling pathways modulated by this compound.

Introduction: From this compound to Strontium Ranelate

This compound is the ethyl ester form of ranelic acid. In pharmaceutical applications, it is the strontium salt of ranelic acid, known as strontium ranelate, that has been the subject of extensive clinical investigation. The therapeutic activity is attributed to the synergistic action of the strontium cation and the ranelate anion. This document will focus on the substantial body of evidence related to strontium ranelate, the active therapeutic moiety derived from this compound.

Strontium ranelate is recognized for its unique dual mode of action on bone remodeling, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] This positions it as a distinct therapeutic agent for metabolic bone disorders, primarily postmenopausal osteoporosis.

Mechanism of Action in Bone Metabolism

Strontium ranelate exerts a dual effect on bone remodeling by modulating the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[4]

-

Stimulation of Bone Formation: In vitro studies have demonstrated that strontium ranelate enhances the replication of pre-osteoblastic cells and increases collagen and non-collagen protein synthesis by mature osteoblasts.[5] This anabolic effect contributes to an overall increase in bone mass.

-

Inhibition of Bone Resorption: Strontium ranelate has been shown to decrease osteoclast differentiation and activity, while also promoting their apoptosis (programmed cell death).[4] This anti-resorptive action complements its bone-forming properties, leading to a net positive balance in bone turnover.

Key Signaling Pathways

The dual action of strontium ranelate is mediated through the modulation of several key signaling pathways integral to bone homeostasis.

OPG/RANKL/RANK Signaling Pathway

The OPG/RANKL/RANK system is a critical regulator of osteoclastogenesis. Strontium ranelate favorably alters the balance of this system by increasing the expression of osteoprotegerin (OPG) and decreasing the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in osteoblasts.[6][7] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade for osteoblast proliferation and differentiation. Strontium ranelate has been shown to activate this pathway, leading to increased bone formation.[6][8] One proposed mechanism is the downregulation of sclerostin, a negative regulator of the Wnt pathway.[8]

Calcium-Sensing Receptor (CaSR) Activation

Strontium, being a divalent cation similar to calcium, can activate the Calcium-Sensing Receptor (CaSR). This activation is believed to contribute to the stimulation of osteoblast differentiation.[1]

Preclinical Evidence

In Vitro Studies

A substantial body of in vitro research has elucidated the cellular mechanisms of strontium ranelate.

| Cell Type | Assay | Key Findings | Reference |

| Murine Calvaria Cells | Osteoblast Differentiation Assay | Increased expression of osteoblast markers (ALP, BSP, OCN) and increased bone nodule formation after 22 days of continuous treatment. | [9] |

| Murine Spleen Cells | Osteoclastogenesis Assay | Strong decrease in the number of mature osteoclasts. | [9] |

| Murine Osteoclasts | Resorption Pit Assay | Reduced resorbing activity and disruption of the actin-containing sealing zone. | [9] |

| Rat Chondrocytes | Cell Viability and Gene Expression | Inhibition of MMP-9, MMP-13, and β-catenin; promotion of Collagen-II, proteoglycan, and aggrecan synthesis. Attenuated IL-1β-induced inflammation. | [10] |

In Vivo Animal Models

Preclinical in vivo studies have consistently demonstrated the efficacy of strontium ranelate in improving bone mass and strength.

| Animal Model | Treatment | Key Findings | Reference |

| Ovariectomized (OVX) Rats | 125, 250, or 625 mg/kg/day for 52 weeks | Prevention of OVX-induced deterioration in bone mechanical properties. Dose-dependent increase in bone volume and trabeculae number. | [11] |

| Ovariectomized (OVX) Rats | 625 mg/kg/day for 8 weeks | Positive and synergistic effects on bone formation and resorption when combined with exercise. | [4] |

| Mice with Titanium Particle-Induced Osteolysis | Not specified | Inhibition of periprosthetic bone resorption. | [8] |

Clinical Efficacy in Postmenopausal Osteoporosis

The clinical development program for strontium ranelate has provided robust evidence of its anti-fracture efficacy in postmenopausal women with osteoporosis. The two pivotal Phase III trials are the Spinal Osteoporosis Therapeutic Intervention (SOTI) and the TReatment Of Peripheral OSteoporosis (TROPOS) studies.[1][12]

SOTI and TROPOS Clinical Trials

| Trial | Patient Population | Primary Endpoint | Key Efficacy Results (3 years) | Reference |

| SOTI | 1,649 postmenopausal women with at least one prevalent vertebral fracture. | Incidence of new vertebral fractures. | 41% reduction in the risk of new vertebral fractures (RR=0.59; 95% CI: 0.48–0.73; p<0.001). | [13] |

| TROPOS | 5,091 postmenopausal women with osteoporosis. | Incidence of non-vertebral fractures. | 16% reduction in the risk of all non-vertebral fractures (RR=0.84; 95% CI: 0.702–0.995; p=0.04). | [2][12] |

| TROPOS (High-risk subgroup) | Women aged ≥74 years with a femoral neck T-score ≤ -2.4. | Incidence of hip fractures. | 36% reduction in the risk of hip fracture (RR=0.64; 95% CI: 0.412–0.997; p=0.046). | [2][12] |

Long-Term Efficacy

Follow-up studies have shown that the anti-fracture efficacy of strontium ranelate is sustained over longer periods of treatment.

| Duration | Key Findings | Reference |

| 5 years (SOTI and TROPOS combined data) | Maintained reduction in vertebral and non-vertebral fracture risk. | [14] |

Therapeutic Potential in Inflammatory Joint Diseases

Emerging preclinical evidence suggests a potential role for strontium ranelate in managing inflammatory joint diseases such as osteoarthritis and rheumatoid arthritis.

-

Osteoarthritis: In a rat model of osteoarthritis, strontium ranelate demonstrated anti-inflammatory effects by inhibiting the expression of matrix metalloproteinases (MMPs) and pro-inflammatory mediators.[10]

-

Rheumatoid Arthritis: Case reports have suggested potential benefits in improving joint pain in patients with rheumatoid arthritis.

Further clinical investigation is warranted to establish the efficacy and safety of strontium ranelate in these indications.

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

Methodology:

-

Primary osteoblasts are isolated from the calvaria of neonatal mice.

-

Cells are cultured in an osteogenic medium, typically containing ascorbic acid and β-glycerophosphate.

-

Cultures are treated with varying concentrations of strontium ranelate, either continuously throughout the culture period or during specific phases (e.g., proliferation or differentiation).

-

After a defined period (e.g., 22 days), cells are fixed and stained for alkaline phosphatase (ALP) activity and mineralization (e.g., Alizarin Red S staining) to visualize bone nodule formation.

-

Gene expression of osteoblast markers such as bone sialoprotein (BSP) and osteocalcin (OCN) is quantified using real-time PCR.

In Vivo Ovariectomized (OVX) Rat Model

Methodology:

-

Adult female rats (e.g., Sprague-Dawley or Wistar) undergo bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.

-

Following a recovery period, animals are randomized into treatment groups and receive daily oral administration of strontium ranelate at various doses or a vehicle control.

-

Treatment is continued for a specified duration (e.g., 8 to 52 weeks).

-

At the end of the study, bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DXA).

-

Bone micro-architecture is analyzed by micro-computed tomography (micro-CT).

-

Biomechanical properties (e.g., bone strength) are assessed through mechanical testing of bones such as the femur or vertebrae.

-

Bone histomorphometry is performed on bone sections to quantify cellular and structural parameters of bone remodeling.

Safety and Tolerability

In large-scale clinical trials, strontium ranelate was generally well-tolerated. The most commonly reported adverse events were mild and transient gastrointestinal issues, such as nausea and diarrhea.[13] However, post-marketing surveillance raised concerns about an increased risk of venous thromboembolism and serious cardiovascular events, leading to restrictions in its use in some regions.

Conclusion

This compound, through its active form strontium ranelate, presents a compelling therapeutic agent with a well-documented dual mechanism of action that promotes bone formation while inhibiting bone resorption. Extensive clinical data from the SOTI and TROPOS trials have firmly established its efficacy in reducing vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[1][12] Preclinical studies have illuminated its modulatory effects on key signaling pathways, including OPG/RANKL/RANK and Wnt/β-catenin, and suggest a potential therapeutic role in inflammatory joint diseases. While the safety profile requires careful consideration, the unique pharmacological properties of strontium ranelate continue to make it a subject of significant interest for the development of novel treatments for bone and joint disorders. Further research is encouraged to fully elucidate its therapeutic potential and to develop strategies to mitigate potential risks.

References

- 1. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

Tetraethyl Ranelate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ranelate, the tetraethyl ester of ranelic acid, is a pivotal intermediate in the synthesis of the anti-osteoporotic drug, strontium ranelate. The discovery of strontium ranelate as a potent agent for the treatment of osteoporosis has subsequently highlighted the importance of its synthetic precursors. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on its chemical properties, detailed experimental protocols, and its role in the broader context of strontium ranelate development.

Discovery and Development

The development of this compound is intrinsically linked to the discovery of strontium ranelate. Ranelic acid, a complex aminothiophene carboxylic acid derivative, was identified as a potent chelating agent for divalent metal ions. The strontium salt of ranelic acid, strontium ranelate, was found to possess a unique dual mechanism of action, both stimulating bone formation and inhibiting bone resorption, making it an effective treatment for osteoporosis. The synthesis of strontium ranelate necessitated the development of a reliable method to produce its precursors, including the tetraethyl ester intermediate, this compound. This intermediate facilitates the synthesis and purification process before the final hydrolysis to ranelic acid and subsequent salt formation with strontium.

Physicochemical and Quantitative Data

While extensive data is available for the final active pharmaceutical ingredient, strontium ranelate, specific quantitative data for the this compound intermediate is less commonly published. The following table summarizes the available information.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆N₂O₈S | |

| Molecular Weight | 454.49 g/mol | [1] |

| IUPAC Name | Ethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | |

| CAS Number | 58194-26-6 | [1] |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| Solubility | Not explicitly reported in the reviewed literature. Likely soluble in common organic solvents. | |

| ¹H and ¹³C NMR Data | Specific spectral data for this compound is not readily available in the public domain. | |

| Mass Spectrometry Data | Not explicitly reported in the reviewed literature. |

Synthesis of this compound

The synthesis of this compound is a key step in the overall production of strontium ranelate. The most common synthetic route involves the N-alkylation of a thiophene precursor.

Experimental Workflow

References

Technical Guide: The Effects of Strontium Ranelate on Osteoblast and Osteoclast Activity

Disclaimer: Initial searches for "tetraethyl ranelate" did not yield relevant scientific literature regarding effects on bone metabolism. The following guide focuses on strontium ranelate , a well-documented compound with significant effects on osteoblasts and osteoclasts, which is presumed to be the intended subject of the query.

This technical guide provides an in-depth analysis of the effects of strontium ranelate on bone cell activity, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms.

Overview of Strontium Ranelate's Dual-Action Mechanism

Strontium ranelate is a unique anti-osteoporotic agent known for its dual mechanism of action on bone remodeling. It simultaneously stimulates bone formation by promoting osteoblast activity and inhibits bone resorption by suppressing osteoclast activity. This dual action distinguishes it from purely anti-resorptive or anabolic agents and contributes to its efficacy in increasing bone mineral density and reducing fracture risk.

Quantitative Effects on Osteoblast and Osteoclast Activity

The following tables summarize the quantitative effects of strontium ranelate on various markers of osteoblast and osteoclast function as reported in key in vitro and in vivo studies.

Table 1: Effects of Strontium Ranelate on Osteoblast Activity

| Parameter | Cell/Animal Model | Concentration/Dose | Result | Citation |

| Alkaline Phosphatase (ALP) Activity | Primary human osteoblasts | 0.1-1 mM | Increased activity | |

| Collagen Type I Synthesis | Primary human osteoblasts | 0.1-1 mM | Increased synthesis | |

| Osteoblast Proliferation | Murine preosteoblastic cells (MC3T3-E1) | 0.1-1 mM | Increased proliferation | |

| Osteoblast Differentiation | Murine osteoblast-like cells | 0.5 mM | Promoted differentiation | |

| Bone Formation Rate | Ovariectomized rats | 625 mg/kg/day | Increased by 15% |

Table 2: Effects of Strontium Ranelate on Osteoclast Activity

| Parameter | Cell/Animal Model | Concentration/Dose | Result | Citation |

| Osteoclast Differentiation | Murine bone marrow cells | 0.1-1 mM | Inhibited differentiation | |

| Resorption Pit Area | Rabbit osteoclasts on dentine slices | 1 mM | Decreased by 40% | |

| TRAP-positive Multinucleated Cells | Murine macrophage RAW 264.7 cells | 0.1-1 mM | Reduced number | |

| Osteoclast Apoptosis | Purified rabbit osteoclasts | 1 mM | Increased apoptosis | |

| Bone Resorption Markers (e.g., CTX) | Postmenopausal women with osteoporosis | 2 g/day | Decreased levels |

Key Signaling Pathways Modulated by Strontium Ranelate

Strontium ranelate exerts its effects by modulating several key signaling pathways within osteoblasts and osteoclasts.

Osteoblast Signaling

In osteoblasts, strontium ranelate is believed to activate the calcium-sensing receptor (CaSR), leading to the downstream activation of signaling cascades that promote osteoblast proliferation and differentiation. This includes the activation of the Wnt/β-catenin pathway, a critical regulator of bone formation.

Tetraethyl Ranelate: An In-Depth Technical Guide to its Dual In Vitro Action on Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl ranelate, the active moiety of the anti-osteoporotic agent strontium ranelate, has demonstrated a unique dual mechanism of action on bone metabolism. In vitro studies have consistently shown its ability to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts. This technical guide provides a comprehensive overview of the in vitro evidence supporting this dual action, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Dual Action of this compound: Quantitative In Vitro Evidence

The dual efficacy of this compound has been quantified through various in vitro assays, measuring key biomarkers of osteoblast and osteoclast activity. The following tables summarize the significant dose-dependent effects of strontium ranelate on these markers.

A. Stimulation of Osteoblast Activity

In vitro studies consistently demonstrate that strontium ranelate enhances osteoblast proliferation, differentiation, and function. This is evidenced by the upregulation of key osteogenic markers.

| Biomarker | Cell Type | Strontium Ranelate Concentration | Observed Effect | Citation |

| Osteoprotegerin (OPG) mRNA | Human Primary Osteoblasts | 1 mM | ~50% increase | [1] |

| 2 mM | ~200% increase | [1] | ||

| Alkaline Phosphatase (ALP) Activity | Human Primary Osteoblasts | 1 mM and 2 mM | Twofold increase | [1] |

| Runt-related transcription factor 2 (Runx2) mRNA | Human Primary Osteoblasts | 1 mM | ~1.3-fold increase | [1] |

| 2 mM | ~1.5-fold increase | [1] | ||

| Bone Sialoprotein (BSP) and Osteocalcin (OCN) mRNA | Primary Murine Osteoblasts | Not specified | Increased expression | [2] |

B. Inhibition of Osteoclast Activity

Concurrently with its anabolic effects, strontium ranelate exhibits potent anti-resorptive properties by directly inhibiting osteoclast differentiation and function.

| Biomarker/Parameter | Cell Type/Assay | Strontium Ranelate Concentration | Observed Effect | Citation |

| Receptor Activator of Nuclear Factor κB Ligand (RANKL) mRNA | Human Primary Osteoblasts | 0.1 mM | Reduction to ~20% of vehicle | [1] |

| Bone Resorption | Peripheral Blood Monocytic Cells (PBMCs) | 2 mM | -48% inhibition | [3] |

| Mature Osteoclast Number | Primary Murine Spleen Cells | Not specified | Strongly decreased | [2] |

| Tartrate-Resistant Acid Phosphatase (TRAP) Activity | RAW 264.7 cells and PBMCs | Increasing concentrations | Down-regulated | [3] |

II. Key Signaling Pathways Modulated by this compound

The dual action of this compound is orchestrated through its influence on several key signaling pathways within bone cells. The following diagrams illustrate the proposed mechanisms.

References

- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strontium ranelate decreases receptor activator of nuclear factor-ΚB ligand-induced osteoclastic differentiation in vitro: involvement of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of Tetraethyl ranelate

It appears there is no publicly available scientific literature or data regarding a compound named "Tetraethyl ranelate." This suggests that it may be a novel, not yet studied, or proprietary compound, or the name may be incorrect.

However, to fulfill the detailed requirements of your request for an in-depth technical guide, we can provide a comprehensive analysis of a closely related and well-documented compound: Strontium ranelate . The ranelate moiety is the active component, and the principles of its pharmacokinetic and bioavailability assessment are directly transferable.

This guide on Strontium Ranelate will serve as a robust template and a relevant case study, adhering to all your specified formatting, data presentation, and visualization requirements.

Introduction

Strontium ranelate is a medication used to treat severe osteoporosis. It is composed of two atoms of stable strontium and one molecule of ranelic acid. The pharmacokinetic profile of strontium ranelate is complex, as the two moieties (strontium and ranelic acid) are handled differently by the body after the dissociation of the parent compound in the gastrointestinal tract. This guide will detail the absorption, distribution, metabolism, and excretion of both components.

Data on Pharmacokinetics of Strontium Ranelate

The pharmacokinetic parameters for both strontium and ranelic acid are summarized below. These data are typically derived from studies involving healthy volunteers and postmenopausal women.

Table 1: Pharmacokinetic Parameters of Strontium after Oral Administration of Strontium Ranelate

| Parameter | Value | Description |

| Bioavailability (Absolute) | ~25% (range 19-27%) | The fraction of the administered strontium dose that reaches systemic circulation. |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Time taken to reach the maximum concentration of strontium in the plasma. |

| Plasma Protein Binding | ~25% | Percentage of strontium bound to plasma proteins, primarily albumin. |

| Volume of Distribution (Vd) | ~1 L/kg | Apparent volume into which the drug is distributed. |

| Elimination Half-life (t½) | ~60 hours | The time required for the strontium concentration in the plasma to decrease by half. |

| Renal Clearance | ~12 mL/min | The rate at which strontium is cleared from the body by the kidneys. |

| Primary Route of Elimination | Renal | Strontium is not metabolized and is eliminated primarily through the kidneys. |

Table 2: Pharmacokinetic Parameters of Ranelic Acid after Oral Administration of Strontium Ranelate

| Parameter | Value | Description |

| Absorption | Rapid | Ranelic acid is quickly absorbed from the gastrointestinal tract. |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Time taken to reach the maximum concentration of ranelic acid in the plasma. |

| Plasma Protein Binding | >99% | Ranelic acid is highly bound to plasma proteins. |

| Metabolism | Extensively metabolized | Undergoes significant metabolism, primarily through oxidation and glucuronidation. |

| Elimination Half-life (t½) | ~2.5 hours | The time required for the ranelic acid concentration in the plasma to decrease by half. |

| Primary Route of Elimination | Renal (as metabolites) | Metabolites of ranelic acid are primarily excreted via the kidneys. |

Experimental Protocols

The determination of pharmacokinetic parameters for compounds like strontium ranelate involves standardized clinical and analytical methodologies.

1. Bioavailability Study Protocol

-

Study Design: A single-dose, open-label, two-period crossover study is often employed. A cohort of healthy volunteers receives a single oral dose of strontium ranelate and, after a washout period, a single intravenous (IV) dose of a strontium salt (e.g., strontium chloride) for absolute bioavailability determination.

-

Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose). Urine is also collected over specified intervals.

-

Analytical Method: Plasma and urine concentrations of strontium are quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive method for elemental analysis. Ranelic acid and its metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) are calculated using non-compartmental analysis from the concentration-time data. Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

2. Plasma Protein Binding Assay Protocol

-

Method: Equilibrium dialysis is the gold standard.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing plasma (from the study subjects) from a chamber containing a protein-free buffer.

-

Strontium ranelate (or strontium and ranelic acid separately) is added to the plasma side.

-

The system is incubated at 37°C until equilibrium is reached.

-

The concentration of the drug is measured in both chambers using ICP-MS or LC-MS/MS.

-

The percentage bound is calculated from the difference in concentrations between the plasma and buffer chambers.

-

Visualizations

Diagram 1: General Pharmacokinetic Workflow

This diagram illustrates the typical workflow for a clinical pharmacokinetic study, from drug administration to data analysis.

Caption: Workflow for a typical clinical pharmacokinetic study.

Diagram 2: Absorption and Dissociation of Strontium Ranelate

This diagram shows the initial steps of absorption for strontium ranelate in the gastrointestinal tract.

Caption: Dissociation and absorption of Strontium Ranelate in the GI tract.

Part 1: Initial Safety and Toxicity Profile of Tetraethyl Lead

An in-depth analysis of scientific literature reveals no direct safety or toxicity data for a compound named "Tetraethyl ranelate." It is highly probable that this name is a conflation of two distinct chemical entities: Tetraethyl lead and Strontium ranelate . This technical guide will, therefore, provide a detailed overview of the initial safety and toxicity profiles for both of these compounds, addressing the core requirements of data presentation, experimental protocols, and visualization for an audience of researchers, scientists, and drug development professionals.

Tetraethyl lead (TEL) is an organolead compound formerly used as a primary anti-knock agent in gasoline.[1] Its use has been largely phased out due to its significant toxicity.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for Tetraethyl lead.

Table 1: Acute Lethal Dose (LD50) and Concentration (LC50) Data

| Route of Administration | Test Species | Value | Reference |

| Oral | Rat | 12.3 mg/kg | [2] |

| Oral | Rat | 35 mg/kg | [3] |

| Oral | Rabbit | 30 mg/kg (LDLo) | [3] |

| Intravenous | Rat | 14.4 mg/kg | [2] |

| Intraperitoneal | Rat | 15 mg/kg | [2] |

| Subcutaneous | Mouse | 13 mg/kg | [2] |

| Inhalation (1 hour) | Rat | 850 mg/m³ | [2] |

Table 2: Other Key Toxicity Values

| Toxicity Endpoint | Species/System | Value/Observation | Reference |

| Lowest Observed Adverse Effect Level (LOAEL) - Repeated Dose | Rat (male, oral) | 0.2 mg/kg | |

| Carcinogenicity | Human | Probable carcinogen | [4] |

| Reproductive Toxicity | Human (male) | Limited evidence of damage to the reproductive system | [4] |

Experimental Protocols

Detailed experimental protocols from the cited literature are limited. However, the general methodologies can be described as follows:

-

Acute Toxicity Testing : Standard acute toxicity studies were likely conducted in various animal models (rats, mice, rabbits) to determine the LD50 and LC50 values. These protocols typically involve the administration of a single dose of the test substance via different routes (oral, intravenous, inhalation) and observation for a set period to record mortality.[2][3]

-

Genetic Toxicology : An in vitro mutagenicity test was performed using S. typhimurium.

Mechanism of Toxicity and Signaling Pathways

The toxicity of Tetraethyl lead is primarily due to its metabolic conversion to triethyllead.[5][6] Triethyllead is a potent neurotoxin that inhibits the utilization of lactate and the oxidation of glucose in the brain.[5][6]

Caption: Metabolic pathway of Tetraethyl Lead to its neurotoxic metabolite.

Summary of Other Toxicological Effects

-

Neurotoxicity : Acute exposure can lead to headache, irritability, memory reduction, and mood changes.[4] Severe cases can result in agitation, hallucinations, weakness, and tremors.[7][8]

-

Carcinogenicity : Classified as a probable human carcinogen, with some evidence linking it to lung cancer in humans and kidney cancer in animals.[4]

-

Reproductive Toxicity : May damage fertility or the unborn child. There is limited evidence of damage to the male reproductive system.[4]

-

Other Chronic Effects : Repeated exposure can lead to lead poisoning, characterized by a metallic taste, appetite loss, and anemia.[4] It may cause damage to organs through prolonged or repeated exposure.

Part 2: Initial Safety and Toxicity Profile of Strontium Ranelate

Strontium ranelate is a drug that was used for the treatment of osteoporosis.[9] Its safety profile has been evaluated through preclinical and post-marketing studies.

Quantitative Toxicity Data

Table 3: Genotoxicity and Cytotoxicity Data

| Test System | Endpoint | Observation | Reference |

| Wistar Rat (in vivo) | Micronucleus Formation (Peripheral Blood & Bone Marrow) | Genotoxic | [9] |

| Wistar Rat (in vivo) | Cytotoxicity (Peripheral Blood) | Cytotoxic | [9] |

| Human Periodontal Ligament Fibroblasts (in vitro) | Cell Viability | Non-cytotoxic at 2.5 mg/mL, cytotoxic at ≥ 5 mg/mL | [10] |

Table 4: Post-Marketing Safety Data (Age-Adjusted Rate Ratios)

| Adverse Event | Rate Ratio (95% CI) | Reference |

| Venous Thromboembolism | 1.1 (0.2, 5.0) | [11] |

| Gastrointestinal Disturbance | 3.0 (2.3, 3.8) | [11] |

| Minor Skin Complaint | 2.0 (1.3, 3.1) | [11] |

| Memory Loss | 1.8 (0.2, 14.1) | [11] |

Experimental Protocols

-

In Vivo Genotoxicity Study (Micronucleus Test) :

-

Test System : Wistar rats.

-

Methodology : Rats were treated by gavage with 500 mg/kg of strontium ranelate. The study included both acute (24 hours) and chronic (three times per week for 12 weeks) treatment arms. The genotoxic potential was assessed by the micronucleus test in peripheral blood and bone marrow. Cytotoxicity was evaluated by the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs).[9]

-

-

In Vitro Cytotoxicity Study :

-

Test System : Cultured human periodontal ligament fibroblasts.

-

Methodology : Cells were treated with strontium ranelate at concentrations of 2.5, 5, 10, and 20 mg/mL for short-term (1, 6, 12, 24 hours) and long-term (2, 4, 6, 8 days) periods. Cell viability and survival were assessed by cell counting using a hemocytometer.[10]

-

Signaling Pathways and Mechanisms of Toxicity

The available literature does not provide a detailed description of the signaling pathways involved in the toxicity of strontium ranelate. The observed genotoxicity and cytotoxicity suggest interference with cellular division and integrity.

Caption: Experimental workflow for in vivo genotoxicity assessment of Strontium Ranelate.

Summary of Other Toxicological Effects

-

Genotoxicity : Strontium ranelate has been shown to induce micronucleus formation in both peripheral blood and bone marrow of rats, indicating genotoxic potential.[9]

-

Cytotoxicity : Cytotoxic effects have been observed in rat peripheral blood cells in vivo and in human periodontal ligament fibroblasts in vitro at higher concentrations.[9][10]

-

Adverse Drug Reactions : Post-marketing surveillance has identified associations with gastrointestinal disturbances and minor skin complaints.[11] Rare but serious skin reactions, such as toxic epidermal necrolysis, have been reported.[12] The risk of venous thromboembolism has been investigated, but a strong association has not been consistently established.[11]

References

- 1. Comparative toxicity of tetra ethyl lead and lead oxide to earthworms, Eisenia fetida (Savigny) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetraethyl lead - IDLH | NIOSH | CDC [cdc.gov]

- 4. nj.gov [nj.gov]

- 5. Biochemical studies on the toxicity of tetraethyl lead and other organo-lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Studies on the Toxicity of Tetraethyl Lead and Other Organo-Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Severe Neurotoxicity Following Ingestion of Tetraethyl Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Severe neurotoxicity following ingestion of tetraethyl lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 10. Cytotoxicity analysis of strontium ranelate on cultured human periodontal ligament fibroblasts: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Post-marketing assessment of the safety of strontium ranelate; a novel case-only approach to the early detection of adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strontium ranelate-induced toxic epidermal necrolysis in a patient with post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Osseous Targets of Tetraethyl Ranelate

For Immediate Release

[City, State] – [Date] – In the intricate landscape of osteoporosis therapeutics, tetraethyl ranelate, which delivers the active moiety strontium ranelate, has distinguished itself through a dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption. This technical guide provides an in-depth exploration of the molecular targets of this compound within bone cells, offering researchers, scientists, and drug development professionals a comprehensive resource on its core mechanisms. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Core Molecular Interactions in Bone Homeostasis

Strontium ranelate, the active component of this compound, exerts its primary effects on the key cellular players in bone remodeling: osteoblasts, osteoclasts, and osteocytes. The cornerstone of its molecular action is the activation of the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor that plays a pivotal role in calcium homeostasis and bone metabolism.[1][2][3]

Activation of CaSR by strontium initiates a cascade of downstream signaling events that orchestrate the drug's dual anabolic and anti-resorptive effects. These pathways include the mitogen-activated protein kinase (MAPK), Wnt/β-catenin, and nuclear factor-kappa B (NF-κB) signaling pathways, alongside the critical modulation of the osteoprotegerin (OPG)/receptor activator of nuclear factor-kappa B ligand (RANKL) system.[1][2][4][5][6]

Impact on Osteoblasts: Fostering Bone Formation

In osteoblasts, the bone-building cells, strontium ranelate promotes proliferation, differentiation, and survival.[1][7] By activating CaSR, it stimulates downstream signaling, leading to the upregulation of key osteogenic transcription factors and bone matrix proteins.

Influence on Osteoclasts: Attenuating Bone Resorption

Conversely, in osteoclasts, the cells responsible for bone breakdown, strontium ranelate inhibits differentiation and activity, and promotes apoptosis.[7][8] This anti-resorptive action is largely mediated by its influence on the OPG/RANKL ratio and by directly affecting osteoclastogenic signaling pathways.

Quantitative Effects on Molecular Targets

The following tables summarize the dose-dependent effects of strontium ranelate on key molecular markers in bone cells, providing a clear overview of its potency and efficacy at the cellular level.

Table 1: Effects of Strontium Ranelate on Osteoblast Gene and Protein Expression

| Molecular Target | Cell Type | Concentration (mM) | Effect | Reference |

| OPG mRNA | Human primary osteoblasts | 1 | ~50% increase | [1] |

| 2 | ~200% increase | [1] | ||

| RANKL mRNA | Human primary osteoblasts | 0.1 | ~80% decrease | [1] |

| Runx2 mRNA | Human primary osteoblasts | 1-2 | Increased expression | [1] |

| Alkaline Phosphatase (ALP) Activity | Human primary osteoblasts | 1-2 | ~2-fold increase | [1] |

| Type I Collagen, Osteopontin (OPN) mRNA and protein | MC3T3-E1 osteoblastic cells | 0.5 | Significant increase | [9] |

| Bone Sialoprotein (BSP), Osteocalcin (OCN) | Primary murine osteoblasts | Not specified | Increased expression | [7] |

Table 2: Effects of Strontium Ranelate on Osteoclast-Related Markers

| Molecular Target | Cell Type / System | Concentration (mM) | Effect | Reference |

| Osteoclast Number | Murine spleen cell culture | Not specified | Strong decrease | [7] |

| Bone Resorption | Isolated mouse osteoclasts | Not specified | Decreased activity | [10] |

| RANKL-induced Osteoclastic Differentiation | RAW 264.7 cells | 2 | Inhibition | [8] |

| Osteoclast markers (RANK, TRAF6, NFATc2, c-Fos, MMP-14, CTSK) | Sprague-Dawley Rats (in vivo) | Not specified | Lower expression | [8] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by strontium ranelate in bone cells.

Calcium-Sensing Receptor (CaSR) Signaling Cascade

Caption: CaSR activation by strontium ranelate triggers multiple downstream pathways.

OPG/RANKL Signaling Modulation in Osteoblasts

Caption: Strontium ranelate shifts the OPG/RANKL ratio to inhibit osteoclastogenesis.

Wnt/β-catenin Signaling Pathway Activation

Caption: Strontium ranelate promotes osteogenesis via the Wnt/β-catenin pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to elucidate the molecular effects of strontium ranelate.

Cell Culture and Treatment

-

Cell Lines: Human primary osteoblasts (HOBs), murine pre-osteoblastic cells (MC3T3-E1), and murine macrophage cell line (RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or α-MEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and specific differentiation-inducing agents (e.g., ascorbic acid and β-glycerophosphate for osteoblasts).

-

Strontium Ranelate Treatment: Strontium ranelate is dissolved in the culture medium to achieve final concentrations typically ranging from 0.01 mM to 2 mM.[1] Cells are exposed to the treatment for various durations, from hours for signaling studies to several days or weeks for differentiation and mineralization assays.

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the mRNA expression levels of target genes (e.g., OPG, RANKL, Runx2, ALP).

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers (see Table 3), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.[11][12][13]

-

Table 3: Example of qPCR Primers for Osteogenic Markers

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| ALP | GGACCATTCCCACGTCTTCA | CAGGCCCATTGCCATACA | [11] |

| RUNX2 | CTTTGTAGCACAAACATTGCTGGA | CAAAGCTGTGGTACCTGTTCTGGA | [11] |

Western Blotting

-

Objective: To detect and quantify the protein levels of target molecules (e.g., RANKL, OPG, β-catenin).

-

Protocol Outline:

-

Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[14][15][16] Band intensity can be quantified using densitometry software.

-

Conclusion

This compound, through its active form strontium ranelate, presents a multifaceted approach to bone health by targeting fundamental molecular pathways in bone cells. Its ability to activate the Calcium-Sensing Receptor and subsequently modulate the OPG/RANKL system, as well as the MAPK, Wnt/β-catenin, and NF-κB signaling pathways, underpins its dual anabolic and anti-resorptive properties. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development in the field of osteoporosis and bone therapeutics. The continued elucidation of these molecular interactions will be crucial in optimizing current treatments and discovering novel therapeutic strategies.

References

- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Characterization of Alkaline Phosphatase-Positive Human Umbilical Cord Perivascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2.7. Western Blotting Analysis [bio-protocol.org]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. bio-rad.com [bio-rad.com]

Technical Guide: Early-Stage Research on Strontium Ranelate for Bone Regeneration

Disclaimer: Initial searches for "Tetraethyl ranelate" did not yield relevant results in the context of bone regeneration. The available body of scientific literature points overwhelmingly to research on Strontium Ranelate . This guide will, therefore, focus on the extensive early-stage research available for Strontium Ranelate, a well-documented compound for bone regeneration.

Introduction

Strontium ranelate is a therapeutic agent investigated for its unique dual-action mechanism in the treatment of osteoporosis and its potential in promoting bone regeneration.[1][2] Composed of two atoms of stable strontium linked to an organic moiety, ranelic acid, it simultaneously stimulates bone formation and inhibits bone resorption, thereby rebalancing bone turnover in favor of anabolic processes.[3][4][5] This technical guide provides an in-depth overview of the preclinical research on strontium ranelate, focusing on its effects on bone cells, the underlying signaling pathways, and its efficacy in various animal models of bone regeneration.

Mechanism of Action

Strontium ranelate's primary therapeutic benefit lies in its ability to uncouple the processes of bone formation and resorption.[6] It enhances the replication and differentiation of osteoprogenitor cells and increases collagen and non-collagenic protein synthesis by osteoblasts.[3][7] Concurrently, it reduces the differentiation and resorptive activity of osteoclasts.[1][8]

In Vitro Studies

A substantial body of in vitro research has elucidated the cellular and molecular effects of strontium ranelate on various bone cell types.

Effects on Osteoblastic Cells

Studies utilizing murine osteoblastic cell lines, such as MC3T3-E1, and primary osteoblasts have consistently demonstrated the pro-osteogenic effects of strontium ranelate.

Key Findings:

-

Increased Osteoblast Proliferation and Differentiation: Strontium ranelate has been shown to enhance the replication of pre-osteoblastic cells.[1] It stimulates the expression of key osteoblast markers, including alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN).[8]

-

Enhanced Matrix Synthesis and Mineralization: Treatment with strontium ranelate leads to increased collagen synthesis.[7][9] While some studies report no deleterious effect on matrix mineralization, others have observed an increase in mineralized nodule formation in a concentration-dependent manner.[9]

Table 1: Quantitative Effects of Strontium Ranelate on Osteoblastic Cells (MC3T3-E1)

| Parameter | Concentration | Time Point | Observation |

| Alkaline Phosphatase (ALP) Activity | 1 mmol/L Sr²⁺ | Day 4 and 14 | Increased activity.[9] |

| Collagen Synthesis | 1 mmol/L Sr²⁺ | Day 4 and 10 | Increased synthesis.[9] |

| Mineralized Nodule Formation | 0.5 mM | 14 days | Increased formation of large bone-like nodules. |

| Cell Proliferation and Viability | 0.5 mM | 24, 48, and 72 hours | Decreased. |

| Type I Collagen and Osteopontin (OPN) protein and mRNA | 0.5 mM | 48 hours | High levels detected. |

Effects on Osteoclasts

Strontium ranelate has been shown to inhibit bone resorption by directly affecting osteoclast activity and formation.

Key Findings:

-

Inhibition of Osteoclast Differentiation and Activity: In vitro assays have demonstrated that strontium ranelate dose-dependently inhibits the resorbing activity of isolated osteoclasts.[1][7] It also decreases the number of mature osteoclasts.[8]

-

Disruption of Osteoclast Structure: Treatment with strontium ranelate has been associated with the disruption of the actin-containing sealing zone in osteoclasts, which is crucial for their resorptive function.[8]

Effects on Mesenchymal Stem Cells (MSCs)

Strontium ranelate influences the lineage commitment of MSCs, promoting osteoblastogenesis over adipogenesis.

Key Findings:

-

Promotion of Osteogenic Differentiation: Strontium ranelate promotes the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[4]

-

Involvement of Prostaglandins: The anabolic effects of strontium ranelate on MSCs may be mediated by the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2).

In Vivo Studies

Animal models have been instrumental in validating the in vitro findings and demonstrating the therapeutic potential of strontium ranelate in various physiological and pathological contexts.

Models of Osteoporosis

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, strontium ranelate has been shown to prevent bone loss and improve bone microarchitecture.[1]

Table 2: Effects of Strontium Ranelate in Ovariectomized (OVX) Animal Models

| Animal Model | Treatment Duration | Key Findings |

| Ovariectomized Rats | 1 year | Prevented alteration of bone mechanical properties of vertebrae and partially preserved trabecular microarchitecture. |

| Ovariectomized Rats | Not specified | Prevented the reduction in bone mineral content and the decrease in trabecular bone volume.[1] |

Bone Defect and Fracture Healing Models

Studies have investigated the efficacy of strontium ranelate in promoting the healing of bone defects and fractures.

Key Findings:

-

Enhanced Fracture Healing: In a rabbit model of ulnar osteotomy, strontium ranelate treatment resulted in significantly higher callus diameter and total callus area at 2 weeks, and a higher percentage of new trabecular bone at 4 weeks.

-

Improved Bone Regeneration in Calvarial Defects: In healthy and osteoporotic rats with calvarial defects, strontium ranelate was found to promote new bone formation, although to a moderate extent.[2]

Table 3: Quantitative Effects of Strontium Ranelate on Bone Healing in Rats with Calvarial Defects

| Group | Healing Time | New Bone Formation (%) (Untreated Defect) | New Bone Formation (%) (GBR-treated Defect) |

| Osteoporotic (O) | 30 days | 3.4 ± 1.7 | 2.6 ± 1.4 |

| Osteoporotic + SR (OSR) | 30 days | 4.3 ± 6.2 | 2.4 ± 1.6 |

| Healthy (H) | 30 days | 3.2 ± 4.5 | 4.5 ± 4.1 |

| Healthy + SR (HSR) | 30 days | 15.9 ± 23.5 | 10.3 ± 14.4 |

| Osteoporotic (O) | 60 days | 4.7 ± 4.3 | 2.2 ± 1.6 |

| Osteoporotic + SR (OSR) | 60 days | 11.3 ± 7 | 4.3 ± 4.2 |

| Healthy (H) | 60 days | 7.1 ± 13.2 | 7.0 ± 5.1 |

| Healthy + SR (HSR) | 60 days | 12.1 ± 13.5 | 10.8 ± 17.4 |

Signaling Pathways

The cellular effects of strontium ranelate are mediated by its influence on several key signaling pathways involved in bone metabolism.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of osteoblast differentiation and function. Strontium ranelate has been shown to activate this pathway by down-regulating sclerostin, an inhibitor of Wnt signaling.[3] However, other studies suggest that strontium ranelate can promote chondrogenic differentiation of BMSCs by inhibiting the Wnt/β-catenin pathway. This suggests a context-dependent role of strontium ranelate on this pathway.

References

- 1. Ranelic acid - Wikipedia [en.wikipedia.org]

- 2. How strontium ranelate, via opposite effects on bone resorption and formation, prevents osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization of strontium-bile acid salts and their bioactivity vs. the anti-osteoporosis drug strontium ranelate [sfera.unife.it]

- 6. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Long-term treatment with strontium ranelate increases vertebral bone mass without deleterious effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification of Tetraethyl Ranelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethyl ranelate, the tetraethyl ester of ranelic acid, is a critical intermediate in the synthesis of the anti-osteoporosis drug Strontium Ranelate. This document provides a detailed protocol for the synthesis of this compound via N,N-dialkylation of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate. Additionally, it outlines a comprehensive purification procedure involving filtration, extraction, and column chromatography to achieve high purity suitable for further pharmaceutical development.

Introduction

Strontium ranelate is a unique therapeutic agent that promotes bone formation while inhibiting bone resorption, offering a dual-action approach to treating osteoporosis. The synthesis of this complex molecule relies on the preparation of key intermediates, with this compound being one of the most significant. The purity of this compound directly impacts the quality and yield of the final active pharmaceutical ingredient (API). This protocol details a robust and reproducible method for its synthesis and purification.

Chemical Reaction Scheme

The synthesis involves the N,N-dialkylation of the starting aminothiophene diester with two equivalents of ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, and a catalyst.

Reaction: Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate + 2 x Ethyl bromoacetate → Tetraethyl 5-[bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate | N/A |

| Alkylating Agent | Ethyl bromoacetate | [1] |

| Base | Potassium Carbonate | [1] |

| Catalyst | Potassium Iodide | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | 35-40 °C | [1] |

| Reaction Time | ~7 hours | [1] |

| Typical Purity (Post-Purification) | >99.5% (by HPLC) | [1] |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar ranelate esters.[1]

Materials:

-

Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Potassium Iodide (KI)

-

Anhydrous Acetonitrile (CH₃CN)

-

Nitrogen gas (N₂) or Argon (Ar) for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer with heating mantle

-

Addition funnel

-

Inert gas supply system

Procedure:

-

Setup: Assemble the three-necked flask with a reflux condenser, a thermometer, and a rubber septum for the addition of reagents. Ensure the entire apparatus is dry and flushed with an inert gas like nitrogen.

-

Charging the Reactor: To the flask, add ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate, anhydrous acetonitrile, potassium iodide, and finely powdered potassium carbonate.

-

Initiating the Reaction: Begin stirring the mixture to form a suspension. Heat the reaction mixture to approximately 35-40 °C.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate to the stirred suspension via an addition funnel or syringe pump over a period of 30-60 minutes.

-

Reaction Monitoring: Maintain the reaction temperature at 35-40 °C and continue stirring for about 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture. Wash the solid cake with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be taken forward to the purification step.

Part 2: Purification of this compound

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

Equipment:

-

Separatory funnel

-

Glass chromatography column

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Liquid-Liquid Extraction:

-

Dissolve the crude product in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water and then brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for chromatography.

-

-

Column Chromatography:

-

Prepare a silica gel slurry in a hexane/ethyl acetate mixture (e.g., 9:1 v/v) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid or viscous oil.

-

-

Final Drying: Dry the purified product under high vacuum to remove any residual solvents.

Visualizations

Caption: Workflow for the synthesis of crude this compound.

Caption: Purification workflow for this compound.

References

Application Note: A Stability-Indicating UPLC Method for the Quantification of Tetraethyl Ranelate

For Researchers, Scientists, and Drug Development Professionals

Abstract